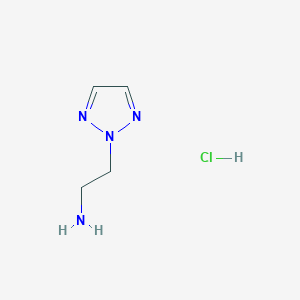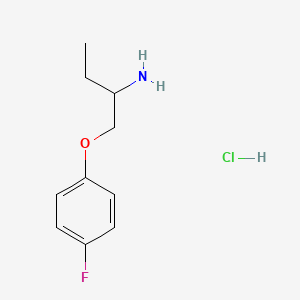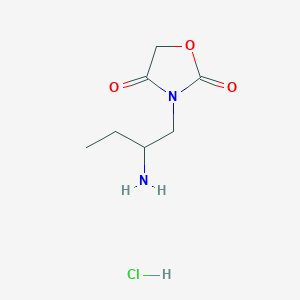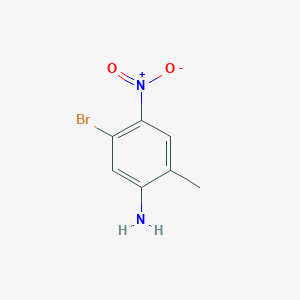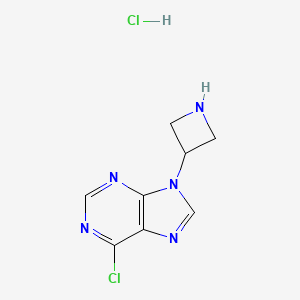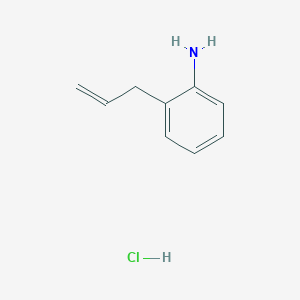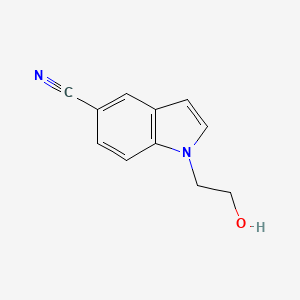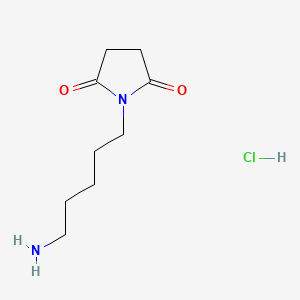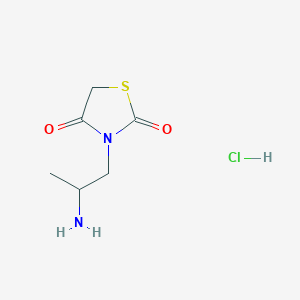
3-(2-Aminopropyl)thiazolidine-2,4-dione hydrochloride
Vue d'ensemble
Description
3-(2-Aminopropyl)thiazolidine-2,4-dione hydrochloride , also known as glitazone , is a heterocyclic compound. Its chemical structure consists of a five-membered saturated thiazolidine ring with sulfur at position 1 and nitrogen at position 3. Additionally, it features two carbonyl functional groups at positions 2 and 4. This versatile moiety allows for various modifications, making it significant in pharmacology .
Synthesis Analysis
The synthesis of thiazolidine-2,4-dione derivatives often involves Knoevenagel condensation. In recent studies, deep eutectic solvents (such as choline chloride-based solvents) have been employed as both solvents and catalysts for the green synthesis of these derivatives. The yields of synthesized thiazolidinediones range from 21.49% to 90.90% .
Molecular Structure Analysis
Chemical Reactions Analysis
Physical And Chemical Properties Analysis
Applications De Recherche Scientifique
Synthesis and Medicinal Chemistry
The thiazolidine-2,4-dione core is recognized for its significance in medicinal chemistry, serving as the foundation for a multitude of potential drug-like small molecules. A study by Holota et al. (2022) reported the synthesis of a novel thiazolidine-2,4-dione-bearing derivative through a cost-effective approach, emphasizing the versatility of this scaffold in drug design Holota, S., Yushyn, I., Gzella, A., & Lesyk, R..
Antimicrobial and Antifungal Activities
Research has demonstrated the antimicrobial and antifungal properties of thiazolidine-2,4-dione derivatives. Alhameed et al. (2019) synthesized novel thiazolidine-2,4-dione carboxamide and amino acid derivatives, which showed weak to moderate antibacterial and antifungal activities against a range of pathogens Alhameed, R., Almarhoon, Z., Bukhari, S. I., El‐Faham, A., De la Torre, B. G., & Albericio, F..
Anti-Cancer and Signaling Pathway Inhibition
A thiazolidine-2,4-dione derivative was identified as a dual inhibitor of the Raf/MEK/ERK and the PI3K/Akt signaling pathways, indicating its potential as a lead compound for novel anticancer agents. This compound inhibited cell proliferation, induced apoptosis, and arrested cells in the G(0)/G(1) phase in human leukemia U937 cells Li, Q., Wu, J., Zheng, H., Liu, K., Guo, T., Liu, Y., Eblen, S. T., Grant, S., & Zhang, S..
Antioxidant Properties
Bozdağ‐Dündar et al. (2009) evaluated the antioxidant properties of thiazolylthiazolidine-2,4-dione derivatives, demonstrating significant radical scavenging capacities, comparable to that of standard antioxidants. This highlights the potential of thiazolidine-2,4-dione derivatives as effective antioxidants Bozdağ‐Dündar, O., Çoban, T., Ceylan-Ünlüsoy, M., & Ertan, R..
Inflammatory Diseases Treatment
Ma et al. (2011) synthesized compounds based on thiazolidine-2,4-dione moiety, evaluated for their potency in inhibiting the production of nitric oxide (NO), inducible nitric oxide synthase (iNOS) activity, and prostaglandin E(2) (PEG(2)) generation. These studies revealed compounds with superior anti-inflammatory properties compared to indomethacin, indicating their potential for treating inflammatory diseases Ma, L., Xie, C., Ma, Y.-h., Liu, J., Xiang, M., Ye, X., Zheng, H., Chen, Z.-z., Xu, Q., Chen, T., Chen, J., Yang, J., Qiu, N., Wang, G., Liang, X., Peng, A., Yang, S.-y., Wei, Y., & Chen, L..
Propriétés
IUPAC Name |
3-(2-aminopropyl)-1,3-thiazolidine-2,4-dione;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O2S.ClH/c1-4(7)2-8-5(9)3-11-6(8)10;/h4H,2-3,7H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCOZWCSYINVJFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C(=O)CSC1=O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Aminopropyl)thiazolidine-2,4-dione hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



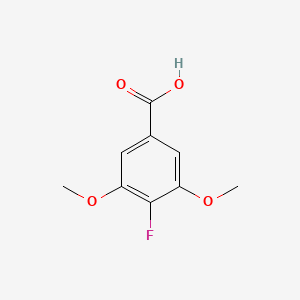
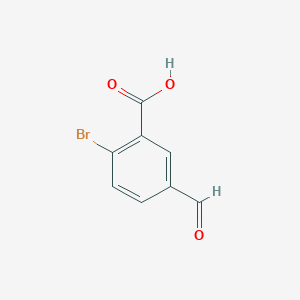
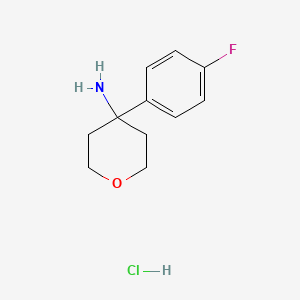
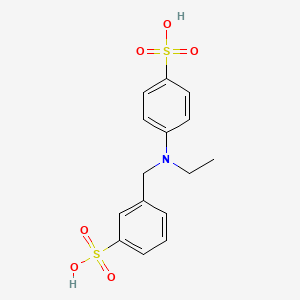
![Ethyl 5-[4-(Ethoxycarbonyl)phenyl]isoxazole-3-carboxylate](/img/structure/B1446791.png)
![2-((1H-benzo[d]imidazol-2-yl)thio)-N-methylethan-1-amine hydrochloride](/img/structure/B1446793.png)
